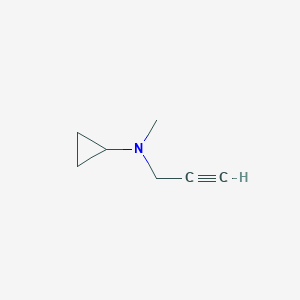
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine is a chemical compound with the molecular formula C7H11N It is a derivative of cyclopropanamine, where the nitrogen atom is substituted with a methyl group and a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine can be achieved through several methods. One common approach involves the reaction of cyclopropanamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but with an aniline group instead of a cyclopropanamine group.
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H11N |
|---|---|
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylcyclopropanamine |
InChI |
InChI=1S/C7H11N/c1-3-6-8(2)7-4-5-7/h1,7H,4-6H2,2H3 |
InChI-Schlüssel |
SVURHILKMPRITB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


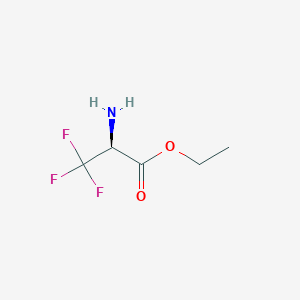
amine hydrochloride](/img/structure/B13474351.png)
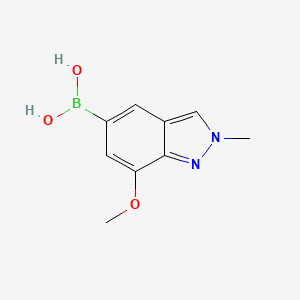
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B13474359.png)
![Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
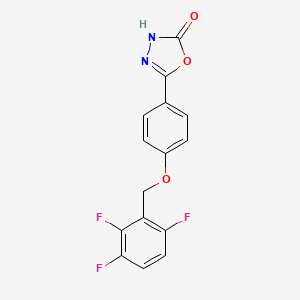
![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
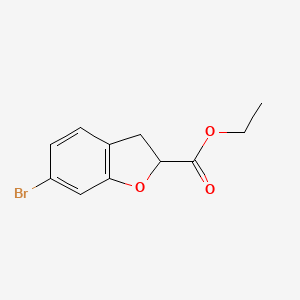

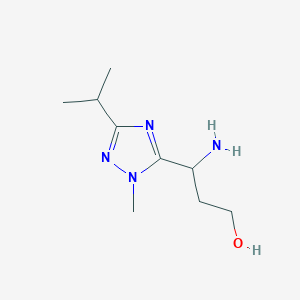
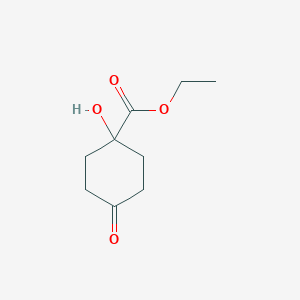
![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)
